Ethyl 2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline moiety, a thiazole ring, and an ester functional group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Derivative: The starting material, 4-hydroxy-6-methoxyquinoline, is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Coupling with Thiazole: The quinoline derivative is then coupled with a thiazole moiety through a carbonylation reaction. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinoline or thiazole derivatives.
Scientific Research Applications
Ethyl 2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets within cells. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the thiazole ring can interact with enzymes, inhibiting their activity and affecting various metabolic pathways. These interactions contribute to the compound’s antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core structure and exhibit similar biological activities.
2-Aminothiazole Derivatives: These compounds contain the thiazole ring and are known for their antimicrobial properties.
Quinolinyl-pyrazoles: These compounds have a quinoline moiety and are investigated for their pharmacological potential.
Uniqueness
Ethyl 2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is unique due to the combination of the quinoline and thiazole rings, which confer distinct chemical reactivity and biological activity. The presence of both moieties allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent.
Properties
Molecular Formula |
C17H15N3O5S |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 2-[(6-methoxy-4-oxo-1H-quinoline-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H15N3O5S/c1-3-25-16(23)13-8-26-17(19-13)20-15(22)11-7-18-12-5-4-9(24-2)6-10(12)14(11)21/h4-8H,3H2,1-2H3,(H,18,21)(H,19,20,22) |
InChI Key |
BDSHKZCSADJVDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC |
Origin of Product |
United States |
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